molecular formula C24H20ClN3O4 B10921559 4-chloro-3,5-bis(3-methoxyphenyl)-1-(3-nitrobenzyl)-1H-pyrazole

4-chloro-3,5-bis(3-methoxyphenyl)-1-(3-nitrobenzyl)-1H-pyrazole

Cat. No.: B10921559
M. Wt: 449.9 g/mol
InChI Key: HFIOPNINLXNDRT-UHFFFAOYSA-N
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Description

3-[4-CHLORO-3-(3-METHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group, a methoxyphenyl group, and a nitrobenzyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-CHLORO-3-(3-METHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The chlorinated phenyl group and the methoxyphenyl group are introduced through electrophilic aromatic substitution reactions. The nitrobenzyl group is added via a nucleophilic substitution reaction. The final step involves the etherification of the phenyl group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts such as zinc bromide may be used to accelerate the reactions .

Chemical Reactions Analysis

Types of Reactions

3-[4-CHLORO-3-(3-METHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-[4-HYDROXY-3-(3-METHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER.

    Reduction: Formation of 3-[4-CHLORO-3-(3-METHOXYPHENYL)-1-(3-AMINOBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-CHLORO-3-(3-METHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-[4-CHLORO-3-(3-METHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-CHLORO-3-(3-METHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H20ClN3O4

Molecular Weight

449.9 g/mol

IUPAC Name

4-chloro-3,5-bis(3-methoxyphenyl)-1-[(3-nitrophenyl)methyl]pyrazole

InChI

InChI=1S/C24H20ClN3O4/c1-31-20-10-4-7-17(13-20)23-22(25)24(18-8-5-11-21(14-18)32-2)27(26-23)15-16-6-3-9-19(12-16)28(29)30/h3-14H,15H2,1-2H3

InChI Key

HFIOPNINLXNDRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=NN2CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)OC)Cl

Origin of Product

United States

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